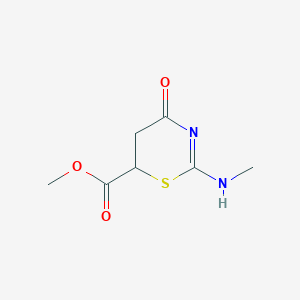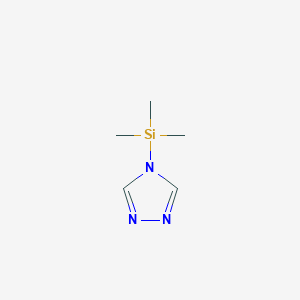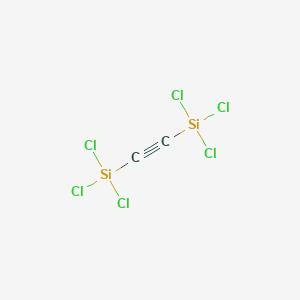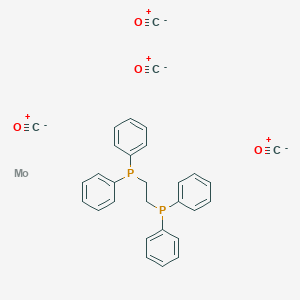
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate, also known as Methyl MDOIC, is a synthetic compound that belongs to the thiazine family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and chemical biology.
Applications De Recherche Scientifique
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX, Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been shown to exhibit a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and suppression of inflammatory cytokines. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC for lab experiments is its high potency and selectivity for COX inhibition. This allows for precise and reliable measurements of its effects on inflammation and pain. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for chemical biology and drug discovery. By understanding its mechanism of action and structure-activity relationship, new compounds can be designed with improved potency and selectivity for COX inhibition.
Méthodes De Synthèse
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can be synthesized by the condensation reaction of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl chloroformate. This method has been well-established in the literature and has been optimized for high yield and purity.
Propriétés
Numéro CAS |
16238-41-8 |
|---|---|
Nom du produit |
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
methyl 2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C7H10N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h4H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
VVUSVFQMNWMPPC-UHFFFAOYSA-N |
SMILES isomérique |
CNC1=NC(=O)CC(S1)C(=O)OC |
SMILES |
CN=C1NC(=O)CC(S1)C(=O)OC |
SMILES canonique |
CNC1=NC(=O)CC(S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)










![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)